molecular formula C14H17ClN2O B4177004 N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride

Cat. No.: B4177004
M. Wt: 264.75 g/mol
InChI Key: MZPCBBRYYUKQHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride is a chemical compound that combines a benzyl group substituted with a methoxy group at the third position and a pyridinylmethyl group. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride typically involves the reaction of 3-methoxybenzylamine with 4-pyridinecarboxaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride in an organic solvent like dichloromethane. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of 3-methoxybenzaldehyde or 3-methoxybenzoic acid.

    Reduction: Formation of (3-methoxybenzyl)(4-piperidinylmethyl)amine.

    Substitution: Formation of N-alkyl or N-acyl derivatives.

Scientific Research Applications

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxybenzyl group can enhance lipophilicity, facilitating membrane permeability, while the pyridinylmethyl group can interact with aromatic residues in the active sites of proteins, influencing their activity.

Comparison with Similar Compounds

Similar Compounds

  • (3-methoxybenzyl)(4-piperidinylmethyl)amine hydrochloride
  • (3-methoxybenzyl)(4-pyridinylmethyl)amine
  • (3-methoxybenzyl)(4-pyridinylmethyl)amine hydrobromide

Uniqueness

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both a methoxybenzyl and a pyridinylmethyl group allows for versatile applications in various fields of research.

Properties

IUPAC Name

N-[(3-methoxyphenyl)methyl]-1-pyridin-4-ylmethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O.ClH/c1-17-14-4-2-3-13(9-14)11-16-10-12-5-7-15-8-6-12;/h2-9,16H,10-11H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZPCBBRYYUKQHW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CNCC2=CC=NC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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